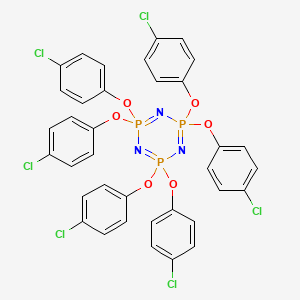
2,2,4,4,6,6-Hexakis(4-chlorophenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE is a complex organophosphorus compound with the molecular formula C36H24Cl6N3O6P3 and a molecular weight of 900.249 g/mol This compound is known for its unique structure, which includes multiple chloro-phenoxy groups attached to a triazatriphosphinine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE typically involves the reaction of hexachlorocyclotriphosphazene with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE can undergo various chemical reactions, including:
Substitution Reactions: The chloro-phenoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro-phenoxy groups.
Applications De Recherche Scientifique
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other complex organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorocyclotriphosphazene: A precursor in the synthesis of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE.
Other Organophosphorus Compounds: Compounds with similar structures and functional groups, such as those containing phenoxy or chloro groups.
Propriétés
Formule moléculaire |
C36H24Cl6N3O6P3 |
|---|---|
Poids moléculaire |
900.2 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexakis(4-chlorophenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C36H24Cl6N3O6P3/c37-25-1-13-31(14-2-25)46-52(47-32-15-3-26(38)4-16-32)43-53(48-33-17-5-27(39)6-18-33,49-34-19-7-28(40)8-20-34)45-54(44-52,50-35-21-9-29(41)10-22-35)51-36-23-11-30(42)12-24-36/h1-24H |
Clé InChI |
SMZCEXKGEYHHGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)(OC5=CC=C(C=C5)Cl)OC6=CC=C(C=C6)Cl)OC7=CC=C(C=C7)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















